![molecular formula C24H34N2O3 B5116474 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5116474.png)
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol, also known as GSK3β inhibitor, is a chemical compound that has gained significant attention in scientific research. This compound has been found to have potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In
作用機序
2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanolβ inhibitor works by inhibiting the activity of glycogen synthase kinase 3 beta (this compoundβ), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compoundβ, this compound modulates the activity of various downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compoundβ inhibitor are diverse and depend on the specific disease and cellular context. In Alzheimer's disease, this compoundβ inhibition has been found to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In bipolar disorder, this compoundβ inhibition has been shown to have mood-stabilizing effects. In cancer, this compoundβ inhibition has been found to induce apoptosis and inhibit tumor growth.
実験室実験の利点と制限
The advantages of using 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanolβ inhibitor in lab experiments are its high specificity and potency, which make it an ideal tool for studying the role of this compoundβ in various cellular processes. The limitations of using this compound are its potential toxicity and off-target effects, which require careful optimization of experimental conditions and dosages.
将来の方向性
The future directions for the research on 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanolβ inhibitor are vast and include the identification of new therapeutic applications, the optimization of dosages and treatment regimens, and the development of more specific and potent inhibitors. Additionally, the combination of this compoundβ inhibitor with other drugs or therapies may enhance its therapeutic potential and reduce its potential side effects. Further research is needed to fully understand the mechanism of action and the potential therapeutic applications of this compound.
合成法
The synthesis of 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol is a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-(2-chloroethoxy)ethanol with piperazine in the presence of sodium hydride. This reaction produces 2-(2-piperazin-1-ylethoxy)ethanol, which is then reacted with 1-benzyl-4-(4-chlorophenyl)piperazine in the presence of sodium hydride. The final step involves the reduction of the resulting compound with sodium borohydride to produce this compound.
科学的研究の応用
The 2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanolβ inhibitor has been extensively studied for its therapeutic potential in various diseases. In Alzheimer's disease, the inhibition of this compoundβ has been found to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In bipolar disorder, this compoundβ inhibition has been shown to have mood-stabilizing effects. In cancer, this compoundβ inhibition has been found to induce apoptosis and inhibit tumor growth.
特性
IUPAC Name |
2-[4-[[4-(2-hydroxyethoxy)phenyl]methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c27-16-12-23-20-25(19-22-8-10-24(11-9-22)29-18-17-28)14-15-26(23)13-4-7-21-5-2-1-3-6-21/h1-3,5-6,8-11,23,27-28H,4,7,12-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTAEAKWDTWLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=C(C=C2)OCCO)CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
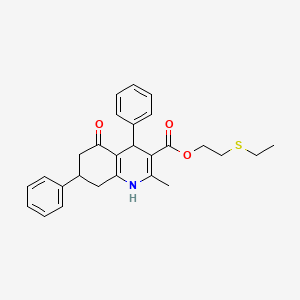
![4-acetyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5116400.png)
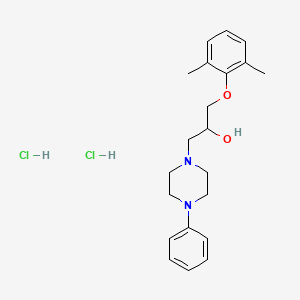
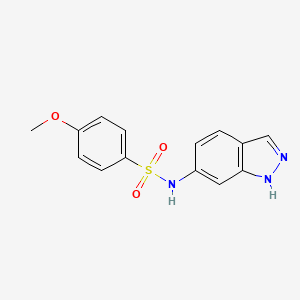
![9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5116421.png)
![3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B5116426.png)
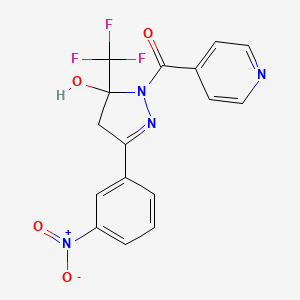
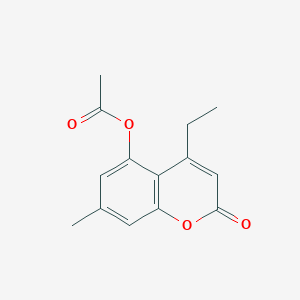
![ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5116439.png)
![4-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B5116457.png)
![2-butyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5116458.png)
![diethyl {1-[(methoxycarbonyl)amino]-2-oxo-2-phenylethyl}phosphonate](/img/structure/B5116460.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5116478.png)
![1-acetyl-17-(2-methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5116483.png)
